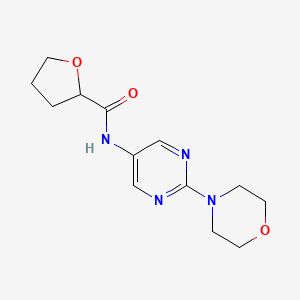![molecular formula C13H20N2O2 B2652382 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol CAS No. 100221-01-0](/img/structure/B2652382.png)
4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol” is a chemical compound with the CAS Number: 100875-69-2 . Its IUPAC name is 4-[2-(4-methyl-1-piperazinyl)ethoxy]benzaldehyde . The molecular weight of this compound is 248.32 .
Synthesis Analysis
The compound was obtained by the direct solvent-free reaction of 4-hydroxy-3-methoxy-benzaldehyde with 1-amino-4-methyl-piperazine . The piperazine ring adopts a chair conformation .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3 . This indicates that the compound has a piperazine ring which adopts a chair conformation .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature for this compound is ambient .Aplicaciones Científicas De Investigación
Agrochemicals and Pharmaceuticals
Piperazine, a common structural motif in this compound, plays a crucial role in agrochemicals and pharmaceuticals. Its ability to positively modulate the pharmacokinetic properties of drug substances makes it valuable. The incorporation of piperazine into biologically active compounds occurs through a Mannich reaction . Notably, piperazine is found in various disease-specific drugs, including antihistamines, antiparasitic agents, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor drugs, and antidiabetic medications.
Parkinson’s and Alzheimer’s Disease Treatments
The piperazine ring is a component in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease . Researchers explore its neuroprotective properties and its impact on disease progression.
Antibacterial Activity
Derivatives of 1,2,4-triazole with a piperazine moiety have shown good antibacterial activity . Investigating the antibacterial potential of this compound could lead to novel therapeutic agents.
Antiproliferative Properties
In vitro studies have evaluated the antiproliferative activities of related compounds against human leukemia cell lines. Specifically, 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles exhibited potent antiproliferative effects .
Enantioselective Synthesis of Amino Acids
A continuous process for large-scale synthesis involves the enantioselective route using N-methylpiperazine. This process yields amino acids with high stereocontrol .
Anti-Inflammatory Effects
While not directly related to 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol, studies have explored the anti-inflammatory effects of other piperazine derivatives . These findings contribute to our understanding of piperazine’s diverse pharmacological properties.
Safety and Hazards
The compound is classified as an irritant . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)ethoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-6-8-15(9-7-14)10-11-17-13-4-2-12(16)3-5-13/h2-5,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWQCVGACEENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(1-Phenylethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2652299.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2652300.png)
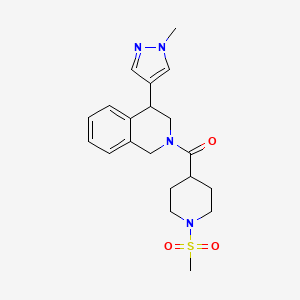
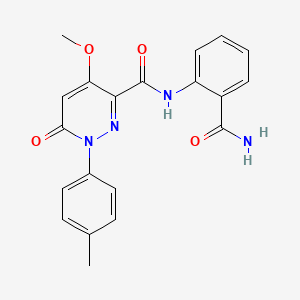
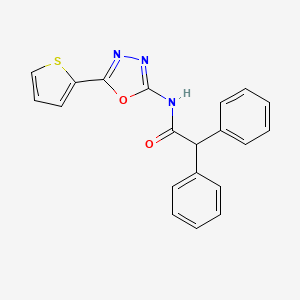

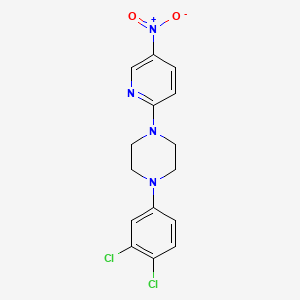
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2652315.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2652316.png)
![Methyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2652317.png)
![3-[(3-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2652318.png)
![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2652320.png)
![N-[2-(3-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2652321.png)
